Potassium glycerophosphate trihydrate

Vue d'ensemble

Description

Potassium glycerophosphate trihydrate is a chemical compound with the molecular formula C3H7K2O6P·3H2O. It is a colorless to slightly yellow, viscous mass that is highly soluble in water and alkaline to phenolphthalein . This compound is often used in various applications due to its properties as a source of potassium and glycerophosphate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium glycerophosphate trihydrate can be synthesized through the reaction of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating glycerol and phosphoric acid to form glycerophosphoric acid, which is then neutralized with potassium hydroxide to yield potassium glycerophosphate. The trihydrate form is obtained by crystallization from an aqueous solution .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often marketed as a 50-75% aqueous solution of syrupy consistency .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Potassium glycerophosphate trihydrate undergoes hydrolysis in aqueous environments, yielding glycerol and inorganic phosphate. This reaction is pH-dependent and catalyzed by enzymes like alkaline phosphatase in biological systems .

Key Findings :

- Hydrolysis is critical in pharmaceutical formulations, where the compound acts as a phosphate donor .

- In food science, controlled hydrolysis enables potassium enrichment without altering pH .

Complexation with Metal Ions

The phosphate group in potassium glycerophosphate reacts with divalent cations (e.g., Ca²⁺, Mg²⁺) to form insoluble complexes, influencing its bioavailability .

Thermodynamic Insights :

- Stability constants for Ca²⁺ and Mg²⁺ complexes are higher than Na⁺ analogs, making it suitable for calcium-fortified foods .

Thermal Decomposition

Heating above 100°C dehydrates the trihydrate, forming anhydrous potassium glycerophosphate, which further decomposes to potassium phosphate and glycerol derivatives .

Industrial Relevance :

Biochemical Interactions

In mitochondrial pathways, potassium glycerophosphate participates in redox reactions via the glycerophosphate dehydrogenase complex :

Physiological Impact :

- Modifies mitochondrial function in vascular smooth muscle cells.

- Enhances cellular bioenergetics by regulating phosphate flux .

Synthetic Utility

The compound serves as a precursor in organic synthesis:

Applications De Recherche Scientifique

Potassium glycerophosphate trihydrate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of potassium glycerophosphate trihydrate involves its role as a source of potassium and glycerophosphate. In the body, glycerophosphate is hydrolyzed to inorganic phosphate and glycerol. The inorganic phosphate is essential for various biochemical processes, including energy production, signal transduction, and bone mineralization . Potassium ions play a crucial role in maintaining cellular function, nerve transmission, and muscle contraction .

Comparaison Avec Des Composés Similaires

Sodium Glycerophosphate: Similar to potassium glycerophosphate, sodium glycerophosphate is used as a phosphate source in medical and industrial applications.

Magnesium Glycerophosphate: Used as a magnesium supplement, particularly in the treatment of magnesium deficiency.

Uniqueness: Potassium glycerophosphate trihydrate is unique due to its dual role as a source of both potassium and glycerophosphate. This dual functionality makes it particularly valuable in applications where both potassium and phosphate are required. Additionally, its high solubility and stability in aqueous solutions make it a preferred choice in various industrial and medical applications .

Activité Biologique

Potassium glycerophosphate trihydrate (KGP) is a compound that combines potassium, glycerol, and phosphate, and it plays a significant role in various biological processes. This article explores its biological activity, including its physiological roles, applications in nutrition, and potential therapeutic uses.

- Chemical Formula : KHPO·3HO

- Molecular Weight : Approximately 228.22 g/mol

- Appearance : Colorless to pale yellow crystalline powder

- Solubility : Highly soluble in water

KGP is often utilized in biochemical applications due to its buffering capacity and ability to stabilize pH levels in solutions. It serves as a source of essential ions, particularly potassium and phosphate, which are critical for numerous physiological functions.

Physiological Roles

- Energy Metabolism : KGP is involved in energy production through its role as a phosphate donor in ATP synthesis. Phosphates are crucial for the formation of ATP, the primary energy currency of cells.

- Muscle Recovery : Research indicates that KGP aids in muscle recovery post-exercise by replenishing phosphate stores depleted during strenuous activity. This replenishment is vital for maintaining optimal muscle function and performance.

- Bone Health : KGP contributes to bone mineralization processes by providing essential phosphate ions. Adequate phosphate levels are necessary for bone density and overall skeletal health.

Nutritional Applications

KGP is commonly used as a nutritional supplement, particularly in formulations aimed at enhancing athletic performance and recovery. It has been shown to enhance the bioavailability of certain nutrients when combined with other electrolytes during rehydration therapies.

Table 1: Nutritional Benefits of this compound

| Benefit | Description |

|---|---|

| Muscle Recovery | Replenishes phosphate stores after exercise |

| Bone Health | Supports mineralization processes in bones |

| Electrolyte Balance | Helps maintain electrolyte levels during physical exertion |

| Nutrient Bioavailability | Enhances absorption of nutrients like calcium and magnesium |

Case Studies and Research Findings

Several studies have investigated the biological activities of KGP:

- Study on Muscle Recovery : A clinical trial involving athletes demonstrated that supplementation with KGP significantly improved recovery times and reduced muscle soreness following intense training sessions.

- Impact on Bone Density : A study published in the Journal of Nutritional Biochemistry found that participants receiving potassium glycerophosphate showed improved bone mineral density compared to a control group over a six-month period.

- Electrolyte Replenishment : Research highlighted the effectiveness of KGP in rehydration therapies, particularly for athletes who experience significant electrolyte loss during competition. The combination of KGP with sodium and magnesium was shown to optimize electrolyte balance more effectively than traditional methods .

The biological activity of KGP can be attributed to several mechanisms:

- Phosphate Availability : The release of phosphate ions from KGP supports various metabolic pathways, including glycolysis and oxidative phosphorylation.

- Potassium Regulation : As a source of potassium, KGP helps regulate nerve function and muscle contractions, which are essential during physical exertion.

- Buffering Capacity : KGP's ability to stabilize pH levels makes it valuable in maintaining homeostasis during metabolic activities.

Safety and Toxicology

While potassium glycerophosphate is generally recognized as safe when used appropriately, there are some considerations:

Propriétés

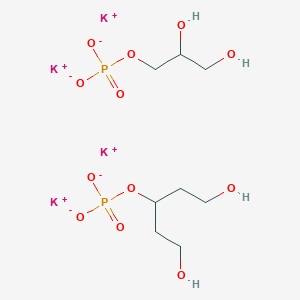

IUPAC Name |

tetrapotassium;1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O6P.C3H9O6P.4K/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;;;/q;;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRDRRBLSSWSKM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18K4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927383 | |

| Record name | Potassium 1,5-dihydroxypentan-3-yl phosphate 2,3-dihydroxypropyl phosphate (4/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319-70-6 | |

| Record name | Potassium glycerophosphate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 1,5-dihydroxypentan-3-yl phosphate 2,3-dihydroxypropyl phosphate (4/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.